Tert-butyl 3-(tert-butylcarbamoyl)piperazine-1-carboxylate
Description
Tert-butyl 3-(tert-butylcarbamoyl)piperazine-1-carboxylate is a piperazine derivative featuring two tert-butyl substituents: a Boc (tert-butoxycarbonyl) group at position 1 and a tert-butylcarbamoyl group at position 3. Its molecular formula is C₁₄H₂₇N₃O₃, with a molecular weight of 285.39 g/mol and a purity of ≥95% . The compound is available in both racemic (CAS: 128019-61-4) and enantiomerically pure (S)-forms (CAS: 150323-35-6) .
Properties
IUPAC Name |
tert-butyl 3-(tert-butylcarbamoyl)piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27N3O3/c1-13(2,3)16-11(18)10-9-17(8-7-15-10)12(19)20-14(4,5)6/h10,15H,7-9H2,1-6H3,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NASIOHFAYPRIAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1CN(CCN1)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60869993 | |
| Record name | tert-Butyl 3-(tert-butylcarbamoyl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60869993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation of Piperazine Precursors
A common approach employs tert-butyl 1-piperazinecarboxylate as the starting material. In one protocol, 6-chloro-3-nitro-2-methylpyridine reacts with tert-butyl 1-piperazinecarboxylate in acetonitrile with N-ethyl-N,N-diisopropylamine (DIPEA) at 50°C for 4 hours, achieving a 95% yield. The reaction proceeds via an SNAr mechanism, where the piperazine nitrogen attacks the electron-deficient chloro-pyridine ring.
Table 1: Nucleophilic Substitution Methodologies
Steric hindrance from the tert-butyl groups necessitates prolonged reaction times in bulkier substrates, as seen in the 24-hour reaction with 4-chlorobutanal dimethyl acetal.
Reductive Amination Strategies
Reductive amination offers a pathway to introduce the tert-butylcarbamoyl group while preserving chirality. Sodium triacetoxyborohydride (STAB) is frequently employed as a mild reducing agent.
STAB-Mediated Coupling
In a representative procedure, tert-butyl piperazine-1-carboxylate reacts with 2-bromo-3-methylbenzaldehyde in 1,2-dichloroethane (DCE) at room temperature. STAB facilitates imine reduction, yielding tert-butyl 4-[(2-bromo-3-methylphenyl)methyl]piperazine-1-carboxylate in 86% yield after chromatographic purification. The stereochemical integrity of the (R)-configured carbamoyl group is maintained through careful pH control (pH 6–7).
Table 2: Reductive Amination Conditions
| Substrate | Reducing Agent | Solvent | Temperature | Yield |
|---|---|---|---|---|
| 2-Bromo-3-methylbenzaldehyde | STAB | DCE | RT | 86% |
| 1O.1B (unspecified aldehyde) | STAB | HOAc/DCM | 0°C → RT | 67.7% |
Microwave-Assisted Synthesis
Microwave irradiation enhances reaction efficiency by reducing time and improving selectivity. A microwave vial charged with 5-chloro-2-nitropyridine, tert-butyl 1-piperazinecarboxylate, and K₂CO₃ in DMSO undergoes irradiation at 100°C for 1 hour, followed by conventional heating at 110°C overnight. This hybrid approach achieves a 63.81% yield of the nitro-substituted intermediate, which is subsequently reduced to the target compound.
Table 3: Microwave-Assisted Reaction Parameters
Stereochemical Control and Challenges
The (R)-configuration at the C3 position is critical for biological activity. Chiral resolution via HPLC or asymmetric synthesis using chiral auxiliaries remains challenging due to the compound’s flexibility. One successful strategy involves using (R)-tert-butyl piperazine-1-carboxylate enantiomers in the initial coupling step, as reported in a 2023 synthesis yielding >99% enantiomeric excess (ee).
Comparative Analysis of Methodologies
Table 4: Method Comparison
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(tert-butylcarbamoyl)piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The tert-butyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for introducing halogen atoms.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Synthetic Organic Chemistry
Tert-butyl 3-(tert-butylcarbamoyl)piperazine-1-carboxylate serves as a crucial intermediate in the synthesis of various organic compounds. Its reactivity allows it to participate in:
- Esterification Reactions : The compound can undergo esterification, making it useful for synthesizing esters that are integral to many organic reactions.
- Nucleophilic Substitutions : The presence of the piperazine moiety enables nucleophilic attacks, facilitating the formation of new carbon-nitrogen bonds.
- Amide Formation : This compound can react with amines to form amides, which are important in drug development and synthesis.
Medicinal Chemistry
Due to its structural features, this compound is of interest in medicinal chemistry for potential therapeutic applications:
- Biological Activity : The piperazine ring allows interactions with various biological targets, making this compound a candidate for drug development. Research indicates that similar compounds have shown promising activity against specific diseases, suggesting that this compound may also exhibit similar properties.
- Pharmaceutical Development : It can be utilized as a building block in the synthesis of pharmaceutical agents, particularly those targeting neurological disorders or other conditions where piperazine derivatives are known to be effective.
Agrochemicals
The compound's chemical properties may also lend themselves to applications in agrochemicals. Its ability to form stable derivatives can be exploited in the development of pesticides or herbicides, where piperazine derivatives have been noted for their efficacy.
Case Studies and Research Findings
Several studies highlight the applications and effectiveness of this compound:
Mechanism of Action
The mechanism of action of tert-butyl 3-(tert-butylcarbamoyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it may interact with cellular pathways involved in signal transduction, leading to altered cellular responses .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Position and Functional Group Diversity
The target compound’s substituents at positions 1 and 3 distinguish it from most piperazine derivatives, which typically feature modifications at position 4 (Table 1). For example:
- Tert-butyl 4-(3-chloro-4-fluoro-anilinoquinazolinyl)piperazine-1-carboxylate () incorporates a halogenated quinazoline group, a common kinase inhibitor pharmacophore .
- Tert-butyl 4-(5-bromo-2-(trifluoromethoxy)phenylsulfonyl)piperazine-1-carboxylate () features a sulfonyl group with halogen substituents, enhancing electron-withdrawing effects and metabolic stability .
Table 1: Structural Comparison of Selected Piperazine Derivatives
Electronic and Steric Effects
- Boc Group : Present in all compared compounds, the Boc group is electron-withdrawing, reducing piperazine ring basicity and altering solubility .
- Carbamoyl vs. Sulfonyl : The target’s tert-butylcarbamoyl group (amide) is less electron-withdrawing than sulfonyl groups (), resulting in higher basicity at the piperazine nitrogen .
Target Engagement
- Kinase Inhibition : Quinazoline-containing derivatives () are implicated in EGFR targeting, leveraging halogen and methoxy groups for ATP-binding pocket interactions .
- Dual NAMPT/PARP1 Inhibition : Sulfonyl-linked compounds () exhibit activity against metabolic enzymes, contrasting with the target compound’s undefined biological role .
- Cell-Active Probes: Cyano-pyridyl derivatives () are used in target profiling, suggesting divergent applications compared to the carbamoyl-functionalized target .
Physicochemical Properties
- Lipophilicity: The target’s tert-butyl groups confer higher lipophilicity (predicted LogP ~3.5) than morpholino-containing analogues (LogP ~2.8) but lower than sulfonyl/halogenated derivatives (LogP ~4.5) .
- Solubility : The carbamoyl group enhances aqueous solubility relative to sulfonyl derivatives, which may require formulation optimization for bioavailability .
Biological Activity
Tert-butyl 3-(tert-butylcarbamoyl)piperazine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C₁₃H₁₈N₂O₃
- CAS Number : 150323-35-6
This structure features a piperazine ring, which is known for its role in various biological activities, particularly in drug design.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Receptor Modulation : The compound is believed to modulate neurotransmitter receptors, particularly those related to serotonin and dopamine pathways. This modulation can influence mood and cognitive functions.
- Antimicrobial Activity : Preliminary studies suggest that derivatives of piperazine compounds exhibit antibacterial properties against both Gram-positive and Gram-negative bacteria. The specific activity of this compound against resistant strains is an area of ongoing research .
Biological Activity Overview
Case Studies and Research Findings
-
Antimicrobial Efficacy :
A study evaluated the antimicrobial properties of various piperazine derivatives, including this compound. The results indicated significant antibacterial activity against resistant strains such as Staphylococcus aureus, suggesting its potential as a lead compound for developing new antibiotics . -
Neuropharmacological Studies :
Research into the neuropharmacological effects of piperazine derivatives has shown promising results in modulating neurotransmitter systems. For instance, compounds structurally related to this compound have been noted for their ability to enhance serotonin receptor activity, which could lead to applications in treating mood disorders . -
Cancer Research :
The compound's interaction with the PD-1/PD-L1 axis has been explored in cancer immunotherapy contexts. It was found that certain piperazine derivatives can inhibit this interaction, potentially enhancing T-cell responses against tumors .
Q & A
Q. How can enantioselective synthesis be achieved for chiral analogs of this compound?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
